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Introduction

CH7233163 is a potent, noncovalent, ATP-competitive inhibitor of Epidermal Growth Factor

Receptor (EGFR) that has demonstrated significant efficacy against osimertinib-resistant EGFR

mutations, particularly the Del19/T790M/C797S triple mutation.[1][2][3][4] Acquired resistance

to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, often driven by the

C797S mutation, presents a major clinical challenge in the treatment of non-small cell lung

cancer (NSCLC).[2][3] CH7233163 offers a valuable research tool for investigating the

mechanisms of resistance and developing novel therapeutic strategies to overcome it.

Mechanism of Action

CH7233163 selectively inhibits various EGFR mutants over wild-type (WT) EGFR.[2][3] Crystal

structure analysis has revealed that CH7233163 binds to the ATP-binding site of the EGFR

kinase domain in its active (αC-helix-in) conformation.[2][3] This mode of inhibition allows it to

effectively target EGFR harboring the C797S mutation, which confers resistance to covalent

inhibitors like osimertinib that require the C797 residue for binding.[2] By competitively blocking

ATP, CH7233163 inhibits EGFR autophosphorylation and subsequently abrogates downstream

signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which

are crucial for tumor cell proliferation and survival.[5][6]

Data Presentation
Table 1: Inhibitory Activity of CH7233163 Against Various EGFR Genotypes
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Target Assay Type IC50 (nmol/L)

EGFR-Del19/T790M/C797S Biochemical (TR-FRET) 0.28[4][5]

EGFR-L858R/T790M/C797S Biochemical (TR-FRET) -

Del19/T790M/C797S_NIH3T3 Antiproliferation -

A431 (EGFR WT) Antiproliferation -

EGFR-Del19 Biochemical (TR-FRET) -

EGFR-L858R Biochemical (TR-FRET) -

EGFR-Del19/T790M Biochemical (TR-FRET) -

EGFR-L858R/T790M Biochemical (TR-FRET) -

NCI-H1975 (L858R/T790M) Xenograft Model
Potent tumor growth

inhibition[4]

HCC827 (Del19) Xenograft Model
Potent tumor growth

inhibition[4]

Note: Some specific IC50 values were not available in the provided search results and are

indicated by "-". The xenograft model data indicates potent activity without specific numerical

values.
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Caption: EGFR signaling pathway and the inhibitory action of CH7233163.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b10857791?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Assays

In Vivo Studies

Biochemical Kinase Assay
(TR-FRET)

Antiproliferation Assay

Determine IC50

Cell Culture
(EGFR Mutant & WT Lines)

Western Blot Analysis

Confirm On-Target Effect

Xenograft Mouse Model

Validate Mechanism

CH7233163 Administration

Tumor Volume Measurement

Efficacy & PK/PD Analysis

Click to download full resolution via product page

Caption: Experimental workflow for evaluating CH7233163 efficacy.
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Experimental Protocols
1. TR-FRET-Based Cell-Free Kinase Assay

This protocol is for determining the in vitro inhibitory activity of CH7233163 against various

EGFR kinase mutants.

Materials:

Recombinant EGFR kinases (e.g., Del19/T790M/C797S, WT)

TR-FRET assay components

CH7233163, Osimertinib, EAI-045 (as controls)

ATP

Assay plates

Procedure:

Prepare serial dilutions of CH7233163 and control compounds.

In an assay plate, add the recombinant EGFR kinase.

Add the various concentrations of the test compounds (CH7233163, osimertinib, EAI-045).

[2]

Initiate the kinase reaction by adding ATP. To test for ATP-competitive binding, perform the

assay at different ATP concentrations (e.g., 100 µmol/L and 1000 µmol/L).[2]

Incubate the reaction mixture according to the assay kit manufacturer's instructions.

Measure the TR-FRET signal to determine the extent of kinase activity inhibition.

Calculate IC50 values from the dose-response curves. All measurements should be

performed in triplicate.[2]

2. Cell Proliferation Assay
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This protocol is for assessing the antiproliferative activity of CH7233163 in cancer cell lines.

Materials:

NIH3T3 cells engineered to express EGFR mutants (e.g., Del19/T790M/C797S).[4][7]

A431 cells (EGFR WT)

Cell culture medium and supplements

CH7233163 and control compounds

Cell viability reagent (e.g., CellTiter-Glo®)

96-well plates

Procedure:

Seed the cells in 96-well plates at an appropriate density and allow them to adhere

overnight.

Treat the cells with a range of concentrations of CH7233163 and control compounds.

Incubate the cells for a specified period (e.g., 72 hours).

Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.

Measure the luminescence or absorbance to determine the number of viable cells.

Calculate the IC50 values from the dose-response curves. Data should be presented as

the mean ± SD of at least three independent experiments.[2]

3. Western Blot Analysis

This protocol is for examining the effect of CH7233163 on EGFR phosphorylation and

downstream signaling.

Materials:
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EGFR mutant-expressing cells

CH7233163

Lysis buffer

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-

total-AKT, anti-phospho-ERK, anti-total-ERK)

Secondary antibodies

Chemiluminescent substrate

Procedure:

Culture the cells and treat them with various concentrations of CH7233163 for a specified

time.

Lyse the cells to extract total protein.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate secondary antibodies.

Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

This will show the inhibition of EGFR phosphorylation in the treated cells.[1]

4. In Vivo Xenograft Model

This protocol is for evaluating the in vivo antitumor activity of CH7233163.

Materials:

Immunocompromised mice (e.g., BALB/c nude)
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Human cancer cell lines (e.g., NCI-H1975, HCC827) or NIH3T3 cells expressing EGFR

mutants.[4]

CH7233163 formulation for in vivo administration. A common formulation is 10% DMSO,

40% PEG300, 5% Tween-80, and 45% saline.[9]

Calipers for tumor measurement

Procedure:

Subcutaneously implant the tumor cells into the flanks of the mice.

When the tumors reach a palpable size, randomize the mice into treatment and control

groups.

Administer CH7233163 and vehicle control to the respective groups orally or via another

appropriate route, once daily.

Measure the tumor volume with calipers at regular intervals.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics). All animal experiments must be conducted in accordance with

institutional guidelines and approved protocols.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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